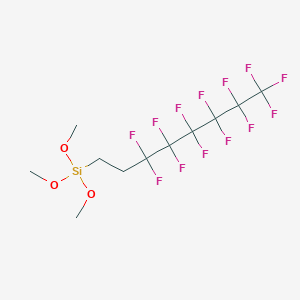
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
Overview
Description
Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane is a chemical compound with the molecular formula C11H13F13O3Si . It is used in non-metal surface treatment products, experimental chemicals, cosmetics, and personal care products .
Synthesis Analysis
The synthesis of similar fluorosilane compounds often involves thermal reactions with methoxotrimethylsilane or related reagents. For instance, 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane (PFOT) could be synthesized by a two-step method: after the hydrosilylation of trichlorosilane and 1H,1H,2H-perfluoro-1-octene (HPFO), the resulting product was then subjected to the alcoholic reaction with sodium methoxide to get the PFOT .Scientific Research Applications
Surface Modification of Glass Nanoparticles
This compound is utilized in the surface modification of glass nanoparticles . The low surface free energy of the compound enhances its anti-adhesive behavior, making it an ideal choice for this application .
Corrosion Protection
The wetting property of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane acts in repelling aqueous electrolyte solution away from metallic substrates, thereby giving protection to the metal substrate from corrosion .
Component of Fluorine Modified ORMOCER Coating Materials
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane is used as an active component of fluorine modified ORMOCER (Organically Modified Ceramics) coating materials . ORMOCERs are a class of polymers that combine inorganic and organic components, and this compound enhances their properties.
Anti-Adhesive Layer Formation
Self-assembled monolayers treated with 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane act as an anti-adhesive layer . This property is useful in various applications, including microfabrication and nanotechnology .
Release of Cured Poly(dimethyl siloxanes)
This compound is used to fabricate chemical surface patterns of self-assembled monolayers . It is also used in the release of cured poly(dimethyl siloxanes), a type of silicone, making it useful in the production of various silicone-based products .
Improving Wettability of Substrates
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane is majorly used for improving the wettability of the substrate by lowering the surface energy . It facilitates a superhydrophobic coating by enriching the surface with CF3 group and a water contact angle above 150° .
Mechanism of Action
Target of Action
1H,1H,2H,2H-Perfluorooctyltrimethoxysilane, also known as (1h,1h,2h,2h-perfluorooctyl)trimethoxysilane or Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane, is a fluorine-based polymer . Its primary targets are substrates such as glass and metal surfaces . The compound is used to modify these surfaces, enhancing their properties by lowering their surface energy .
Mode of Action
The compound interacts with its targets by forming a coating on the surface . This coating is enriched with CF3 groups, which significantly lowers the surface energy . As a result, the treated surfaces exhibit superhydrophobic properties, with a water contact angle above 150° .
Biochemical Pathways
For example, its anti-adhesive behavior can prevent the adhesion of polar and non-polar substances .
Pharmacokinetics
Its impact is more about the physical and chemical changes it induces on the surfaces it is applied to .
Result of Action
The primary result of the compound’s action is the creation of a superhydrophobic coating on the treated surfaces . This coating repels aqueous electrolyte solutions, thereby protecting metallic substrates from corrosion . It also enhances the insulation of glass wool and mineral wool .
Action Environment
The action of 1H,1H,2H,2H-Perfluorooctyltrimethoxysilane can be influenced by environmental factors. For instance, it is moisture-sensitive and incompatible with oxidizing agents . Therefore, it should be applied in a controlled environment to ensure its efficacy and stability . Furthermore, it shows very good weathering stability due to the carbon-fluorine bond .
properties
IUPAC Name |
trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F13O3Si/c1-25-28(26-2,27-3)5-4-6(12,13)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQYIDJXNYHKRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F13CH2CH2Si(OCH3)3, C11H13F13O3Si | |
| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
195529-24-9 | |
| Record name | Silane, trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195529-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80235136 | |
| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85857-16-5 | |
| Record name | Tridecafluorooctyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85857-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085857165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(Perfluorohexyl)ethyl]trimethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B36127.png)
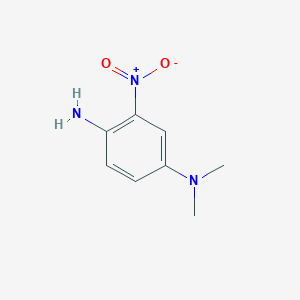
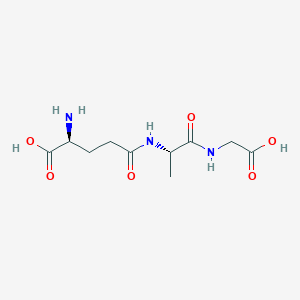
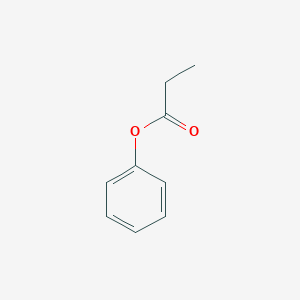
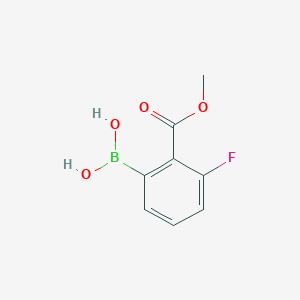


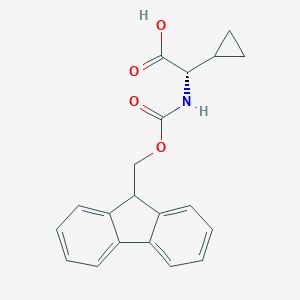




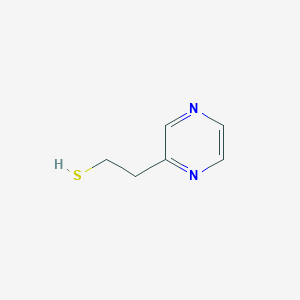
![1-[Chloro(dideuterio)methyl]-4-fluorobenzene](/img/structure/B36288.png)